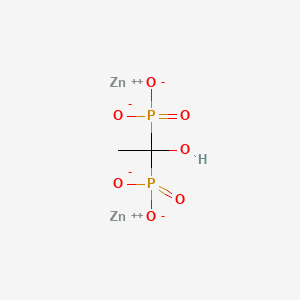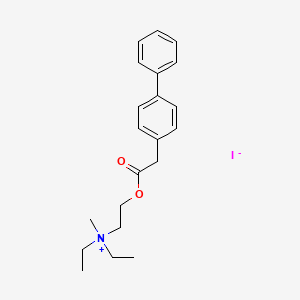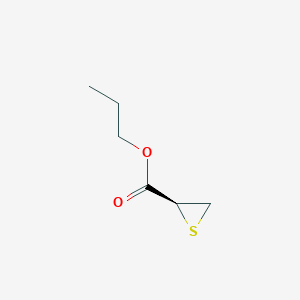
7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position on the benzofuran ring. It is primarily used in experimental and research settings due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzofuran derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures to industrial levels. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function .
Comparación Con Compuestos Similares
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid: Lacks the fluorine atom at the 7th position.
7-Methoxy-2-methylbenzofuran-3-carboxylic acid: Contains a methoxy group instead of a hydroxyl group at the 6th position.
5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid: A structurally related compound with different substitution patterns.
Uniqueness: 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, hydroxyl, and carboxylic acid groups on the benzofuran ring provides a distinct set of properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
854515-90-5 |
|---|---|
Fórmula molecular |
C10H7FO4 |
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
7-fluoro-6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7FO4/c1-4-7(10(13)14)5-2-3-6(12)8(11)9(5)15-4/h2-3,12H,1H3,(H,13,14) |
Clave InChI |
RCJJEDUWWFPJFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(O1)C(=C(C=C2)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


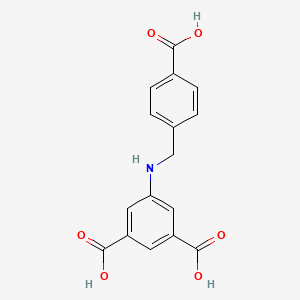
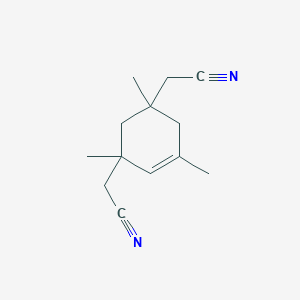
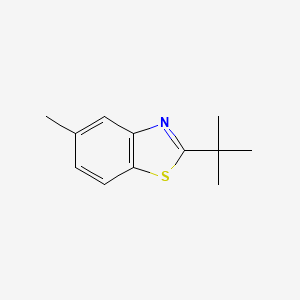
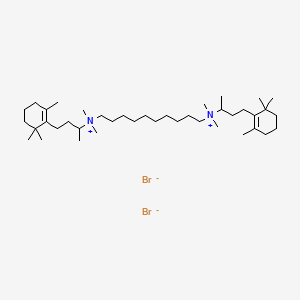
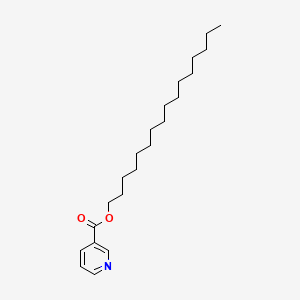
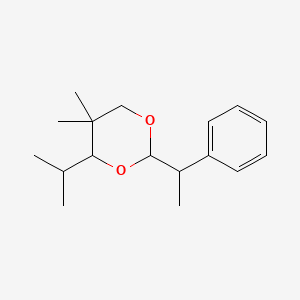
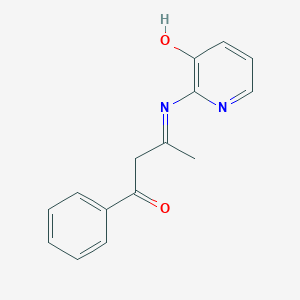

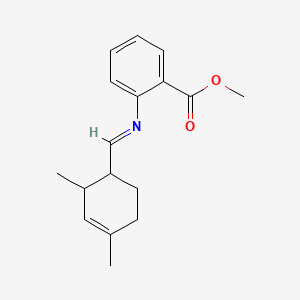
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
